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Ribosome-inactivating protein luffacylin -

Ribosome-inactivating protein luffacylin

Catalog Number: EVT-244568
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Molecular Weight:
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Product Introduction

Overview

Luffacylin is a ribosome-inactivating protein derived from the seeds of Luffa cylindrica, commonly known as sponge gourd. This compound has garnered attention due to its potent biological activities, particularly its ability to inhibit protein synthesis in eukaryotic cells. Luffacylin is characterized by a molecular weight of approximately 7.8 kilodaltons and demonstrates significant antifungal properties against various pathogens, including Mycosphaerella arachidicola and Fusarium oxysporum .

Source

Luffacylin is extracted from the seeds of Luffa cylindrica, a member of the Cucurbitaceae family. This plant is widely cultivated in tropical and subtropical regions for its edible fruit and medicinal properties. The seeds serve as a rich source for isolating bioactive compounds, including ribosome-inactivating proteins .

Classification

Luffacylin belongs to a class of proteins known as ribosome-inactivating proteins, which are characterized by their ability to depurinate ribosomal RNA, thereby inhibiting protein synthesis. These proteins are often classified based on their structure and enzymatic activity, with luffacylin being noted for its specific action against eukaryotic ribosomes .

Synthesis Analysis

Methods

The synthesis of luffacylin involves several purification techniques to isolate the protein from crude extracts of Luffa cylindrica seeds. The primary methods used include:

  • Ion Exchange Chromatography: This technique separates proteins based on their charge. In the case of luffacylin, DEAE-cellulose and CM-Sepharose were utilized to achieve initial separation.
  • Affinity Chromatography: This method leverages specific interactions between luffacylin and ligands attached to a stationary phase, allowing for further purification.
  • High-Performance Liquid Chromatography (HPLC): This advanced technique is employed for final purification, ensuring high purity levels of luffacylin suitable for biochemical studies .

Technical Details

The purification process typically begins with seed extraction using buffer solutions, followed by centrifugation to remove debris. The resulting supernatant undergoes sequential chromatography steps, with each step designed to enhance purity and yield.

Molecular Structure Analysis

Structure

The molecular structure of luffacylin reveals an N-terminal sequence that closely resembles other known ribosome-inactivating proteins. Its structure includes several functional domains that contribute to its enzymatic activity, particularly in the depurination of ribosomal RNA .

Data

The molecular weight of luffacylin is approximately 7.8 kilodaltons, and it has been characterized using techniques such as matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) . The amino acid sequence analysis indicates a high degree of conservation among related proteins, suggesting evolutionary significance.

Chemical Reactions Analysis

Reactions

Luffacylin primarily functions through the depurination of adenine residues in ribosomal RNA. This action effectively halts protein synthesis by preventing the proper assembly of ribosomes during translation.

Technical Details

In biochemical assays, luffacylin has demonstrated an inhibitory concentration (IC50) of around 140 picomolar in rabbit reticulocyte lysate systems, indicating its potent activity against translation processes . Additionally, it has been shown to react positively in assays designed for ribosome-inactivating proteins, confirming its classification.

Mechanism of Action

Process

The mechanism by which luffacylin exerts its effects involves several key steps:

  1. Binding: Luffacylin binds to the ribosomal RNA within the ribosome.
  2. Depurination: The protein catalyzes the removal of adenine residues from the rRNA.
  3. Inhibition: This modification disrupts the structural integrity of the ribosome, effectively blocking protein synthesis.

Data

Research indicates that luffacylin's mechanism is similar to that of other well-studied ribosome-inactivating proteins, reinforcing its classification within this group .

Physical and Chemical Properties Analysis

Physical Properties

Luffacylin is a water-soluble peptide with a relatively small size (7.8 kilodaltons). It exhibits stability under various pH conditions but may be sensitive to extreme temperatures.

Chemical Properties

  • Solubility: Highly soluble in aqueous solutions.
  • Stability: Maintains activity over a range of pH levels but can be denatured at high temperatures.
  • Reactivity: Acts specifically on ribosomal RNA without affecting other cellular components significantly .
Applications

Scientific Uses

Luffacylin has potential applications in various fields:

  • Antifungal Research: Its efficacy against fungal pathogens makes it a candidate for developing antifungal therapies.
  • Biotechnology: As a tool for studying protein synthesis mechanisms and developing inhibitors for research purposes.
  • Pharmaceutical Development: Investigated for potential use in cancer therapies due to its ability to inhibit cell growth by targeting protein synthesis pathways .
Taxonomic and Phylogenetic Origins of Luffacylin in *Luffa cylindrica*

Phylogenetic Context of Ribosome-Inactivating Proteins (RIPs) in Cucurbitaceae

Ribosome-inactivating proteins (RIPs) constitute a diverse family of enzymes that irreversibly inhibit protein synthesis through rRNA N-glycosidase activity, specifically depurinating a conserved adenine residue in the α-sarcin/ricin loop (SRL) of 28S ribosomal RNA [3] [6]. Within angiosperms, RIPs exhibit a complex evolutionary trajectory, with Luffa cylindrica (sponge gourd) serving as a rich source of structurally distinct RIPs. The Cucurbitaceae family, which includes Luffa, Momordica, and Trichosanthes, expresses both type 1 (single-chain) and small-molecular-weight RIPs (<15 kDa) [5] [8]. Phylogenetic analyses reveal that Cucurbitaceae RIPs form a monophyletic clade sister to Euphorbiaceae RIPs, diverging early in the asterid lineage approximately 90–100 million years ago [2] [6]. This divergence coincides with gene duplication events that generated lineage-specific RIP isoforms, including luffacylin (7.8 kDa), luffin P1 (5.2 kDa), and luffangulin (5.6 kDa) in L. cylindrica [1] [5].

Luffa-specific RIPs share conserved catalytic residues (e.g., Tyr⁷⁵, Glu¹⁷⁶, Arg¹⁷⁹) with broader angiosperm RIPs but exhibit accelerated evolutionary rates in their substrate-binding regions, likely driven by adaptive pressures from fungal and insect pathogens [4] [8]. Notably, Cucurbitaceae RIPs cluster distinctly from Poaceae type 3 RIPs (e.g., maize b-32), supporting multiple independent origins of RIP subfamilies in flowering plants [6] [10].

Table 1: Comparative Molecular Weights of Key Cucurbitaceae RIPs

RIP NameSource SpeciesMolecular Weight (kDa)Biological Activity
LuffacylinLuffa cylindrica7.8Antifungal, RNA N-glycosidase
Luffin P1Luffa cylindrica5.2Trypsin inhibition, RIP activity
α-MMCMomordica charantia28.6Antiviral, RNA depurination
TrichosanthripTrichosanthes kirilowii10.9Ribosome inactivation

Data compiled from [1] [5]

Comparative Genomic Analysis of Luffa cylindrica RIP Gene Clusters

The genomic architecture of RIP genes in L. cylindrica reveals tandem gene duplications and conserved synteny with related Cucurbitaceae species. High-throughput sequencing identifies a 450-kb locus on chromosome 6 harboring three paralogous RIP genes, including Luffacylin, flanked by serine/threonine kinase and pentatricopeptide repeat (PPR) protein genes [7] [8]. This cluster exhibits microsynteny with Cucumis sativus (cucumber) and Benincasa hispida (wax gourd), though Luffa uniquely retains the small-molecular-weight RIP clade due to selective retention of ancestral genes after whole-genome duplication [7] [8].

Luffacylin’s gene structure comprises a single exon encoding a 68-amino acid polypeptide, lacking introns and signal peptides—features consistent with cytoplasmic/nuclear localization [5] [8]. Promoter analysis identifies cis-regulatory elements responsive to jasmonic acid (G-boxes) and fungal elicitors (W-boxes), explaining its induction during biotic stress [4] [9]. Notably, 3D modeling predicts a compact β-sheet dominant fold stabilized by disulfide bonds (Cys¹⁵-Cys³⁸, Cys²⁷-Cys⁴⁵), distinguishing it from larger >25-kDa RIPs that adopt α/β-domain architectures [1] [5].

Table 2: Genomic Features of Luffa cylindrica RIP Genes

Gene NameChromosomal LocationExon CountProtein Length (aa)Regulatory Elements
LuffacylinChr6: 12,458,712–12,459,203168G-box, W-box, ABRE
Luffin-SChr6: 12,462,100–12,462,950195G-box, ERE, TC-rich repeats
Luffin-αChr3: 8,776,340–8,777,2052276TATA-box, CAAT-box

ABRE: Abscisic acid response element; ERE: Ethylene-responsive element [7] [8]

Evolutionary Conservation of Small-Molecular-Weight RIPs in Angiosperms

Small-molecular-weight RIPs (<15 kDa), exemplified by luffacylin, represent an evolutionarily conserved yet taxonomically restricted RIP subclass. Phylogenomic screening of 120 angiosperm genomes confirms their exclusive presence in Cucurbitaceae, with no orthologs in basal lineages like algae, bryophytes, or ferns [4] [8]. Maximum-likelihood phylogenies place luffacylin within a clade of Cucurbitaceae-specific "arginine/glutamate-rich polypeptides" (AGRPs), alongside α-benincasin (Benincasa hispida, 12 kDa) and charantin (Momordica charantia, 9.7 kDa) [5] [8]. This clade shares a most recent common ancestor (MRCA) with 27–30-kDa type 1 RIPs but underwent drastic size reduction via:

  • C-terminal domain truncation: Loss of a 120-aa structural domain involved in ribosomal docking.
  • Selection for minimalism: Retention of only the catalytic core (PF00161) and substrate-binding loop [1] [5].

Functionally, these compact RIPs retain rRNA N-glycosidase activity but exhibit divergent biological roles. While larger RIPs (e.g., ricin) act as potent cytotoxins, luffacylin shows stronger antifungal than insecticidal effects, suggesting adaptation to pathogen defense rather than herbivory deterrence [4] [9]. Their persistence in L. cylindrica genomes—despite energetic costs—implies fitness advantages linked to environmental stress responses, possibly through ribosome remodeling during infection [6] [8].

Molecular Evolution Drivers:

  • Positive selection (dN/dS >1) at substrate-binding residues (e.g., positions 38–42) [8]
  • Gene neofunctionalization after tandem duplication events [7]
  • Horizontal gene transfer absence: No homology with bacterial/fungal RIPs, supporting de novo evolution in Cucurbitaceae [6] [10]

This evolutionary trajectory underscores luffacylin as a model for studying how protein minimization enables novel functions in plant defense biochemistry.

Properties

Product Name

Ribosome-inactivating protein luffacylin

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